2-Bromo-1-propoxy-4-vinylbenzene
Description
2-Bromo-1-propoxy-4-vinylbenzene (CAS: Not explicitly provided in evidence; structural formula inferred as C₁₀H₁₁BrO) is a substituted aromatic compound featuring a bromine atom at the 2-position, a propoxy group (-OCH₂CH₂CH₃) at the 1-position, and a vinyl group (-CH=CH₂) at the 4-position. This compound is likely utilized in organic synthesis, particularly in polymerization or cross-coupling reactions due to its reactive vinyl and bromine substituents.
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIBOCIHAWCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-propoxy-4-vinylbenzene can be achieved through several methods. One common approach involves the bromination of 1-propoxy-4-vinylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-propoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Coupling Reactions: The vinyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethers, amines, or thiols.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or partially reduced intermediates.
Scientific Research Applications
2-Bromo-1-propoxy-4-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-propoxy-4-vinylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the vinyl group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Branching vs. Linearity: 4-Bromo-1-isopropoxy-2-vinylbenzene differs in alkoxy group branching (isopropoxy vs.
- Backbone Complexity: 4-Bromo-4'-propoxy-1,1'-biphenyl features a biphenyl structure, enhancing planarity and conjugation compared to the monosubstituted benzene in the target compound.
- Functional Group Reactivity: 4-Bromo-1,2-diaminobenzene contains electron-donating amino groups, contrasting with the electron-withdrawing bromine and alkoxy groups in the other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
